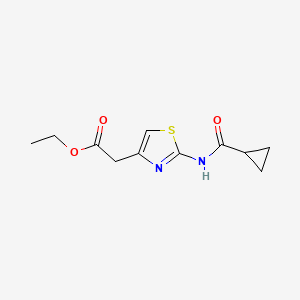

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a cyclopropanecarboxamido substituent at the 2-position of the thiazole ring and an ethyl acetate group at the 4-position. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 2-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-16-9(14)5-8-6-17-11(12-8)13-10(15)7-3-4-7/h6-7H,2-5H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXMIDFEAKOFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7)

- Key Difference : Replaces the cyclopropanecarboxamido group with a primary amine (-NH₂).

- Impact: The amino group increases reactivity, making this compound a common intermediate in synthesizing antibiotics like cephalosporins . However, the lack of steric bulk may reduce target specificity compared to the cyclopropane derivative.

- Molecular Weight : 228.27 g/mol (lower than the cyclopropane analog’s 421.5 g/mol) .

Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate

- Key Difference : Substitutes the cyclopropanecarboxamido group with a 4-methoxyphenyl moiety.

Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate (CAS 431892-85-2)

Functional Group Modifications

Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate (CAS 31119-05-8)

- Key Difference : Features an acetamido (-NHCOCH₃) group instead of cyclopropanecarboxamido.

- This compound has been used in patented pharmaceutical syntheses (e.g., US2002/91264 A1) .

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate (CAS 1396793-15-9)

- Key Difference : Includes a pyridazine-imidazole hybrid substituent.

- Impact : The extended aromatic system may improve π-π stacking interactions in biological targets, but the increased molecular weight (358.4 g/mol) could affect pharmacokinetics .

Biological Activity

Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 254.31 g/mol

- CAS Number : 940122-97-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical biological pathways. The thiazole ring facilitates hydrogen bonding and hydrophobic interactions, which can lead to the inhibition or activation of these targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : In studies involving microglial cells, the compound demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential use in treating inflammatory conditions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy against fungi has also been noted, making it a candidate for further investigation in the development of new antifungal agents.

Anticancer Activity

The compound's ability to inhibit cell proliferation has been linked to its action on GSK-3β. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

Cytotoxicity Evaluation

A study assessed the cytotoxic effects of this compound on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated no significant decrease in cell viability at concentrations up to 100 μM, suggesting a favorable safety profile for further research (Table 1).

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HT-22 | >100 |

| This compound | BV-2 | >100 |

Anti-inflammatory Activity

In BV-2 microglial cells, the compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokines. This suggests its potential utility in neuroinflammatory diseases (Table 2).

| Cytokine | Control (μM) | Treatment (μM) |

|---|---|---|

| NO | High | Low |

| IL-6 | High | Reduced |

| TNF-α | High | No change |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-(cyclopropanecarboxamido)thiazol-4-yl)acetate?

The compound is typically synthesized via condensation reactions involving thiazole precursors. A common approach involves refluxing benzothioamide derivatives (e.g., cyclopropanecarboxamido thioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol. The reaction mixture is then cooled, extracted with ether, and purified via silica gel column chromatography using ethyl acetate-petroleum ether-formic acid gradients. Recrystallization from ethyl acetate-petroleum ether yields pure crystals .

Q. How is the compound characterized post-synthesis?

Characterization employs a multi-technique approach:

- Spectroscopy : -NMR and -NMR confirm proton and carbon environments, while IR spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm).

- Microanalysis : Combustion analysis ensures elemental composition within 0.4% of theoretical values .

- X-ray crystallography : Resolves molecular geometry, bond lengths, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds stabilizing the crystal lattice) .

Q. What are the primary applications of this compound in medicinal chemistry?

The thiazole core and cyclopropane moiety make it a candidate for:

- Antimicrobial studies : Analogous thiazole derivatives exhibit activity against fungal pathogens .

- Drug discovery : As a building block for bioactive molecules, particularly those targeting enzymes like kinase or protease inhibitors .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence bioactivity?

Substituents like fluorinated groups (e.g., trifluoromethyl) enhance metabolic stability and binding affinity. For example:

- Electron-withdrawing groups (e.g., –CF) increase resistance to oxidative degradation.

- Hydrophobic groups (e.g., cyclopropane) improve membrane permeability. Comparative SAR studies show that substituent position (2- vs. 4-thiazole) significantly alters antimicrobial potency .

Q. What challenges arise during crystallization, and how are they addressed?

Challenges include:

- Polymorphism : Multiple crystal forms may emerge due to flexible side chains. Mitigated by controlled recrystallization conditions (e.g., slow evaporation in ethyl acetate-petroleum ether) .

- Hydrogen bonding : N–H⋯O interactions dominate packing; optimizing solvent polarity ensures reproducible lattice formation. Crystal symmetry (e.g., monoclinic P2/c) and unit cell parameters (e.g., β = 92.57°) are validated via single-crystal X-ray diffraction .

Q. How can contradictions in spectroscopic data be resolved during characterization?

Contradictions (e.g., unexpected -NMR shifts) require cross-validation:

Q. What reaction mechanisms govern the compound’s derivatization?

Key mechanisms include:

Q. How does the compound’s conformational flexibility impact its biological interactions?

The thiazole-acetate linker allows rotational freedom, enabling adaptation to target binding pockets. Molecular docking studies (e.g., with fungal CYP51 enzymes) reveal that the cyclopropane moiety occupies hydrophobic cavities, while the ester group forms hydrogen bonds with catalytic residues .

Data Contradiction Analysis

Q. Discrepancies in reported antifungal activity: How to investigate?

Variations in MIC values may stem from:

- Assay conditions : Differences in pH, inoculum size, or growth media (e.g., Sabouraud dextrose vs. RPMI-1640).

- Structural analogs : Impurities in synthesized batches (e.g., unreacted bromoester) can skew results. Purity must be verified via HPLC (>95%) before bioassays .

Methodological Recommendations

- Synthesis optimization : Use microwave-assisted synthesis to reduce reaction times from hours to minutes .

- Crystallography : Employ SHELX software for structure refinement and Mercury for visualization of intermolecular interactions .

- Bioactivity assays : Pair in vitro screening with in silico docking (AutoDock Vina) to prioritize high-potential derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.